

# Synonyms for 2,4-Dimethyl-3-hexanone

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## Compound of Interest

Compound Name: **2,4-Dimethyl-3-hexanone**

Cat. No.: **B096374**

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## An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone

This guide provides a comprehensive overview of **2,4-Dimethyl-3-hexanone**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of its primary synthetic pathway.

## Synonyms

**2,4-Dimethyl-3-hexanone** is known by several alternative names in chemical literature and databases. These include:

- 2,4-dimethylhexan-3-one[[1](#)]
- 3-Hexanone, 2,4-dimethyl-[[1](#)]
- 2,4-DIMETHYL HEXANONE-3[[1](#)]
- Isopropyl-sek.-butyl-keton
- s-butyl isopropyl ketone

## Quantitative Data

The following table summarizes the key quantitative properties of **2,4-Dimethyl-3-hexanone**.

Property	Value	Reference(s)
Identifiers		
CAS Number	18641-70-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2,4-dimethylhexan-3-one	<a href="#">[1]</a>
InChIKey	PZAPVPGZDHJUTO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Properties		
Molecular Formula	C8H16O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	128.21 g/mol	<a href="#">[1]</a>
Physical Properties		
Density	0.809 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	149.6 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	34.2 °C	<a href="#">[2]</a>
Vapor Pressure	3.99 mmHg at 25 °C	<a href="#">[2]</a>
Spectroscopic Data		
GC-MS m/z Top Peak	57	<a href="#">[1]</a>
GC-MS m/z 2nd Highest	43	<a href="#">[1]</a>
GC-MS m/z 3rd Highest	41	<a href="#">[1]</a>
Kovats Retention Index	1178 (Standard polar column)	<a href="#">[1]</a> <a href="#">[5]</a>
Calculated Properties		
LogP	2.25760	<a href="#">[2]</a>
Polar Surface Area (PSA)	17.07 Å <sup>2</sup>	<a href="#">[2]</a>

## Experimental Protocols

The primary synthetic route to **2,4-Dimethyl-3-hexanone** involves a Grignard reaction to form an intermediate alcohol, which is subsequently oxidized.[6]

## Synthesis of 2,4-Dimethyl-3-hexanol via Grignard Reaction

This procedure outlines the synthesis of the precursor alcohol, 2,4-dimethyl-3-hexanol, from isobutyraldehyde and sec-butylmagnesium bromide.[6][7]

### Materials:

- Magnesium turnings
- sec-Butyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Isobutyraldehyde
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
- Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, reflux the mixture gently until most of the magnesium has reacted, forming a cloudy grey solution of sec-butylmagnesium bromide.
- Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath.

- Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Workup: Carefully quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution while stirring.
- Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield crude 2,4-dimethyl-3-hexanol. This intermediate can be purified by distillation or used directly in the next step.

## Oxidation of 2,4-Dimethyl-3-hexanol to 2,4-Dimethyl-3-hexanone

This protocol describes a solvent-free oxidation method using potassium permanganate and copper(II) sulfate.[\[6\]](#)

### Materials:

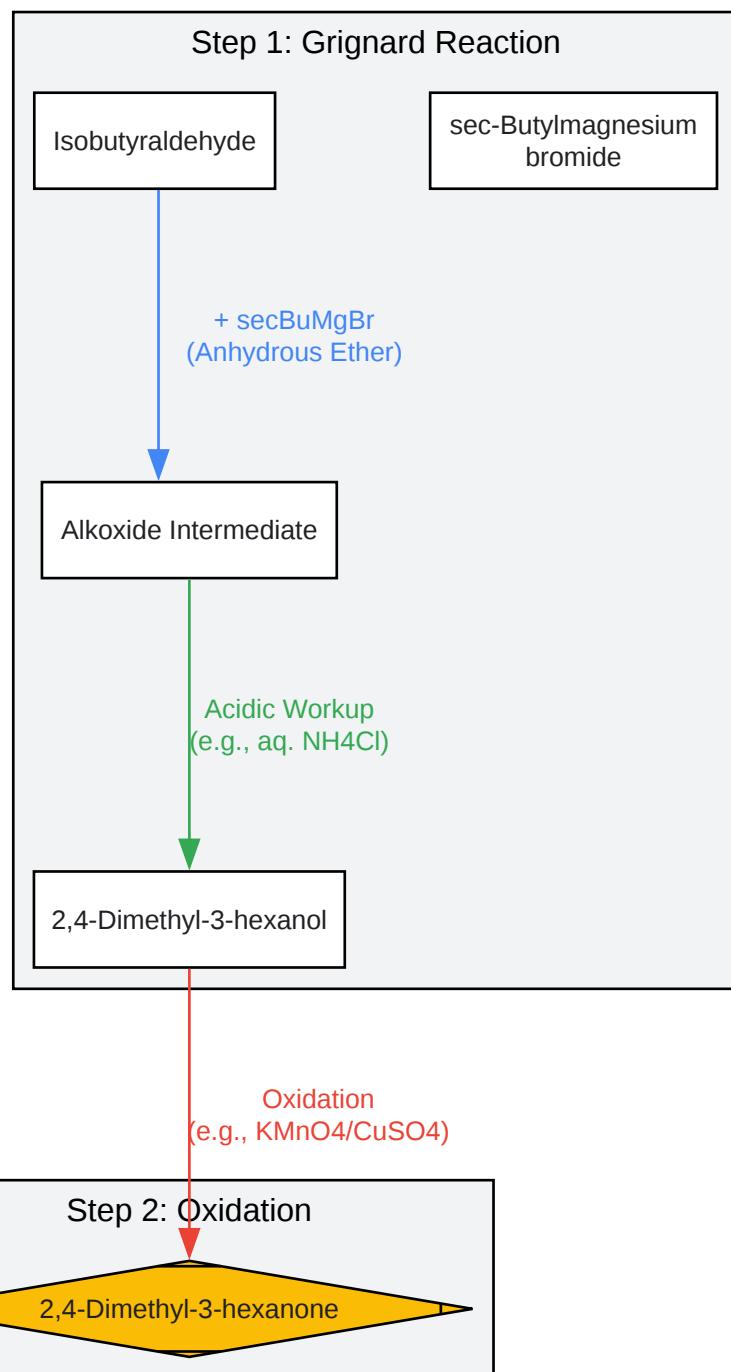
- Crude 2,4-dimethyl-3-hexanol
- Potassium permanganate (KMnO<sub>4</sub>)
- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)
- A catalytic amount of aqueous sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether

### Procedure:

- Grind a solid mixture of potassium permanganate and copper(II) sulfate pentahydrate to a fine powder.
- In a round-bottom flask, add the crude 2,4-dimethyl-3-hexanol to the solid oxidant mixture.
- Add a few drops of aqueous sulfuric acid to initiate the reaction.
- Heat the reaction mixture gently. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
- Once the reaction is complete, cool the flask to room temperature.
- Purification: The product, **2,4-Dimethyl-3-hexanone**, is extracted from the solid reaction mixture using diethyl ether.
- Combine the ether extracts and wash with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent under reduced pressure.
- The final product can be further purified by fractional distillation.

## Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of **2,4-Dimethyl-3-hexanone**.



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Caption: Synthetic pathway of **2,4-Dimethyl-3-hexanone**.

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